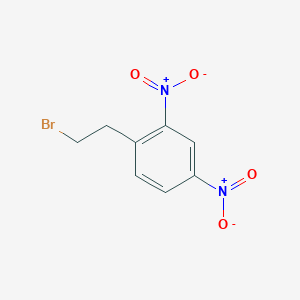
1-(2-Bromoethyl)-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-2,4-dinitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group and two nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-2,4-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the ethyl group with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(2-Aminoethyl)-2,4-dinitrobenzene.
Oxidation: Formation of 1-(2-Carboxyethyl)-2,4-dinitrobenzene.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and antimicrobial agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes. For instance, it acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes like glutathione transferase. This interaction can lead to the activation or inhibition of the enzyme, depending on the specific molecular context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromoethyl)-4-nitrobenzene: Similar structure but with only one nitro group.
1-(2-Bromoethyl)-2,4-dichlorobenzene: Similar structure but with chlorine substituents instead of nitro groups.
1-(2-Bromoethyl)-2,4-dimethylbenzene: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
60680-77-5 |
|---|---|
Formule moléculaire |
C8H7BrN2O4 |
Poids moléculaire |
275.06 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H7BrN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2 |
Clé InChI |
CGBCOLZPNHYVHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


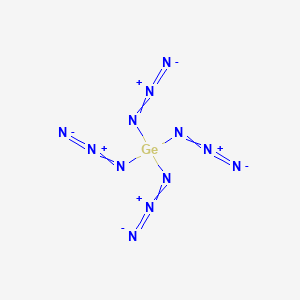

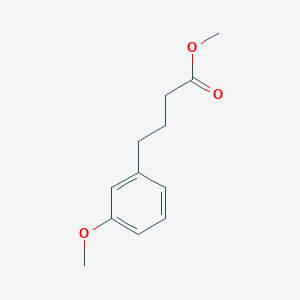
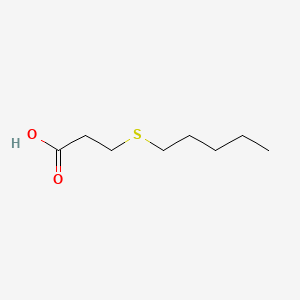
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
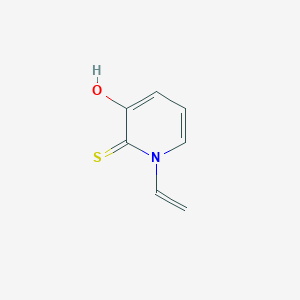
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
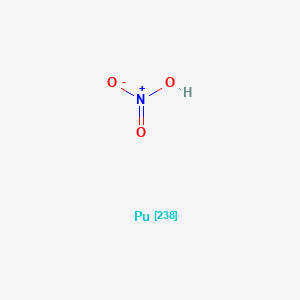
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
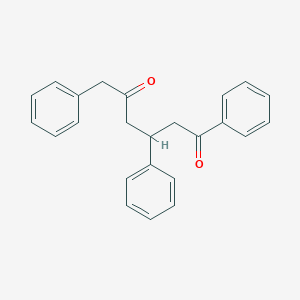
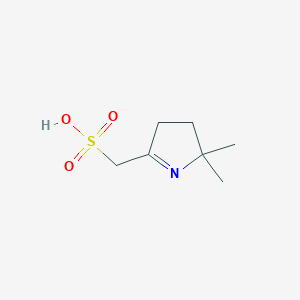
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
